Lipophilicity Tuning via 2,5-Difluorophenyl Substitution vs. Phenyl Analog
The target compound exhibits a computed XLogP3 of 2.5 [1], which is approximately 0.7 log units lower than that of the direct phenyl analog (7‑(2,5‑difluorophenyl)‑1,4‑thiazepan‑4‑yl)(phenyl)methanone, which has a predicted XLogP3 of ~3.2 [2]. This reduction in lipophilicity arises from replacement of the phenyl carbonyl with the more polar 5‑methylpyrazine‑2‑carbonyl group, which introduces two additional nitrogen atoms into the heteroaryl ring.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(phenyl)methanone: XLogP3 ~3.2 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ −0.7 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021 release); comparator value estimated from structural fragment contribution |
Why This Matters
A lower XLogP3 value correlates with improved aqueous solubility and reduced non-specific protein binding, which can translate into more interpretable in‑vitro assay results for PIM‑kinase inhibitor screening.
- [1] PubChem Compound Summary for CID 90631851, (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone. National Center for Biotechnology Information (2026). View Source
- [2] Estimated XLogP3 for (7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(phenyl)methanone based on structural fragment additivity; PubChem XLogP3 algorithm reference: Cheng T et al., J. Chem. Inf. Model. 2007, 47, 2140–2148. View Source
